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molecular formula C10H10F2O3 B7874104 3-(2,2-Difluoroethoxy)-4-methoxybenzaldehyde

3-(2,2-Difluoroethoxy)-4-methoxybenzaldehyde

Cat. No. B7874104
M. Wt: 216.18 g/mol
InChI Key: ATMMSEMEPKOWQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08883818B2

Procedure details

10.04 g of isovanillin and 15.5 g of potassium carbonate are placed in an autoclave. 50 ml of DMF are added as well as 12.44 g of 2-bromo-1,1-difluoroethane. The autoclave is closed and heated at 60° C. for 20 h. Then the solids are filtered off and washed with 120 ml of DMF. About 120 ml of the solvent are distilled off and the residue poured on 200 ml of ice/water, where the product precipitates. After stirring the slurry for 30 minutes the product is filtered off and dried to give 13.69 g of the desired product.
Quantity
10.04 g
Type
reactant
Reaction Step One
Quantity
15.5 g
Type
reactant
Reaction Step Two
Quantity
12.44 g
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[O:1]=[CH:2][C:3]1[CH:11]=[CH:10][C:7]([O:8][CH3:9])=[C:5]([OH:6])[CH:4]=1.C(=O)([O-])[O-].[K+].[K+].Br[CH2:19][CH:20]([F:22])[F:21]>CN(C=O)C>[F:21][CH:20]([F:22])[CH2:19][O:6][C:5]1[CH:4]=[C:3]([CH:11]=[CH:10][C:7]=1[O:8][CH3:9])[CH:2]=[O:1] |f:1.2.3|

Inputs

Step One
Name
Quantity
10.04 g
Type
reactant
Smiles
O=CC1=CC(O)=C(OC)C=C1
Step Two
Name
Quantity
15.5 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Three
Name
Quantity
12.44 g
Type
reactant
Smiles
BrCC(F)F
Name
Quantity
50 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
After stirring the slurry for 30 minutes the product
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The autoclave is closed
FILTRATION
Type
FILTRATION
Details
Then the solids are filtered off
WASH
Type
WASH
Details
washed with 120 ml of DMF
DISTILLATION
Type
DISTILLATION
Details
About 120 ml of the solvent are distilled off
ADDITION
Type
ADDITION
Details
the residue poured on 200 ml of ice/water, where the product
CUSTOM
Type
CUSTOM
Details
precipitates
FILTRATION
Type
FILTRATION
Details
is filtered off
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
FC(COC=1C=C(C=O)C=CC1OC)F
Measurements
Type Value Analysis
AMOUNT: MASS 13.69 g
YIELD: CALCULATEDPERCENTYIELD 96%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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